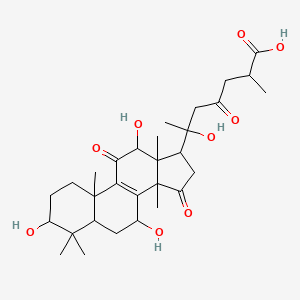

20-HydroxyganodericacidG

Description

Significance of Ganoderma Triterpenoids in Natural Product Research

Ganoderma triterpenoids (GTs) represent a vast and complex group of over 300 identified compounds, primarily isolated from the fruiting bodies, spores, and mycelia of various Ganoderma species. nih.govmdpi.com These tetracyclic triterpenes, characterized by their highly oxidized lanostane (B1242432) skeleton, are biosynthesized through the mevalonate (B85504) (MVA) pathway. nih.gov The structural diversity within GTs arises from various modifications such as oxidation, reduction, and cyclization, resulting in a wide array of compounds with differing substitution patterns. nih.gov

The significance of GTs in natural product research is underscored by their broad spectrum of reported biological activities. nih.gov Research has demonstrated that these compounds possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and hepatoprotective properties. d-nb.inforesearchgate.netnih.gov The intricate structures and potent activities of GTs make them a focal point for the discovery of new therapeutic agents. nih.govtandfonline.com

Overview of 20-Hydroxyganoderic Acid G as a Specific Lanostane-Type Triterpenoid (B12794562)

20-Hydroxyganoderic acid G is a specific member of the lanostane-type triterpenoids isolated from Ganoderma species. medchemexpress.comfrontiersin.orgrsc.org Its chemical structure is characterized by a lanostane backbone, a common feature among Ganoderma triterpenoids. nih.gov This particular compound was first isolated from a lipophilic extract of the fruiting body of Ganoderma lucidum. frontiersin.orgresearchgate.net

Subsequent research has identified 20-Hydroxyganoderic acid G in other Ganoderma species as well, such as Ganoderma curtisii. medchemexpress.com It is recognized for its potential as an anti-inflammatory agent. medchemexpress.com Specifically, it has been shown to inhibit lipopolysaccharide (LPS)-activated BV-2 microglia cells, suggesting its potential therapeutic application in neuroinflammatory diseases. medchemexpress.com The isolation and structural elucidation of 20-Hydroxyganoderic acid G have been accomplished through various chromatographic and spectroscopic techniques. frontiersin.orgresearchgate.net

Detailed Research Findings

The following table summarizes key information regarding 20-Hydroxyganoderic Acid G:

| Characteristic | Details | Source(s) |

| Compound Type | Lanostane Triterpenoid | nih.govmedchemexpress.com |

| Natural Source | Ganoderma lucidum (fruiting body), Ganoderma curtisii (fruiting body) | medchemexpress.comfrontiersin.orgrsc.org |

| Molecular Formula | C30H44O9 | rsc.org |

| Reported Biological Activity | Anti-inflammatory; inhibits LPS-activated BV-2 microglia cells with an IC50 of 21.33 μM. | medchemexpress.com |

Properties

Molecular Formula |

C30H44O9 |

|---|---|

Molecular Weight |

548.7 g/mol |

IUPAC Name |

6-hydroxy-2-methyl-4-oxo-6-(3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)heptanoic acid |

InChI |

InChI=1S/C30H44O9/c1-14(25(37)38)10-15(31)13-28(5,39)18-12-20(34)30(7)21-16(32)11-17-26(2,3)19(33)8-9-27(17,4)22(21)23(35)24(36)29(18,30)6/h14,16-19,24,32-33,36,39H,8-13H2,1-7H3,(H,37,38) |

InChI Key |

HHCQRNABFNZPFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)CC(C)(C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C)O)C(=O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Isolation Methodologies

Natural Sources and Species Specificity

20-Hydroxyganoderic acid G, as part of the broader family of ganoderic acids, is naturally synthesized by certain species of fungi. The primary and most well-documented sources are members of the Ganoderma genus, which are well-known in traditional medicine.

Ganoderma lucidum : This species, commonly known as Lingzhi or Reishi, is a rich source of a diverse array of triterpenoids, including numerous ganoderic acids. mdpi.commdpi.comnih.gov Research has confirmed the presence of Ganoderic acid G within the extracts of its fruiting bodies. nih.govresearchgate.net The specific profile and concentration of these compounds can vary based on factors such as the fungal strain, cultivation conditions, and the stage of development of the fruiting body.

Ganoderma tsugae : Closely related to G. lucidum, G. tsugae (the hemlock varnish shelf mushroom) also produces a significant profile of triterpenoids. wikipedia.org Studies have successfully isolated and identified Ganoderic acid G from the fruiting bodies of this species, establishing it as another key natural source. jfda-online.comresearchgate.net

Optimized Extraction Techniques

The extraction of triterpenoids like 20-Hydroxyganoderic acid G from the tough, woody matrix of Ganoderma mushrooms requires efficient and optimized methods. Modern techniques often employ energy assistance to improve yield and reduce extraction time compared to conventional approaches. researchgate.net

Heat-Assisted Extraction (HAE), also known as hot water extraction, is a method where the solvent, typically aqueous ethanol (B145695), is heated to increase the solubility and diffusion rate of the target compounds. For extracting triterpenoids from G. lucidum, parameters such as temperature, time, and ethanol concentration are optimized. One study identified optimal conditions for HAE as a temperature of 90.0°C for 78.9 minutes using 62.5% ethanol. nih.gov This method leverages thermal energy to break down the cell walls of the fungus, facilitating the release of the intracellular ganoderic acids.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. This process generates tiny, high-energy bubbles that collapse near the cell walls, causing cell disruption and enhancing the penetration of the solvent into the fungal matrix. researchgate.net This mechanical effect significantly improves mass transfer. nih.gov Optimized conditions for UAE of triterpenoids from G. lucidum have been identified as an ultrasonic power of 100.0 W for 40 minutes with an 89.5% ethanol solvent. nih.gov Another study determined optimal parameters to be an ultrasonic power of 480 W for 55 minutes. vjs.ac.vn UAE is noted for its efficiency, often requiring shorter extraction times and lower temperatures than other methods. researchgate.net

Modern extraction techniques like HAE and UAE offer significant advantages over conventional methods such as maceration (soaking at room temperature) or Soxhlet extraction. nih.gov Conventional methods are often time-consuming and may require larger volumes of solvent.

Studies comparing UAE with hot water extraction (a form of HAE) for G. lucidum triterpenoids showed that the optimized UAE method yielded 9.5768 mg/g, whereas the hot water method yielded only 3.687 mg/g. vjs.ac.vn Another optimization study found that UAE was more effective than HAE and the standard Soxhlet procedure, resulting in a higher recovery of triterpenoids. nih.gov The primary advantages of UAE include increased extraction efficiency, reduced processing time, and potentially lower energy consumption. researchgate.netnih.gov

| Extraction Method | Principle | Typical Yield (Triterpenoids) | Advantages | Disadvantages |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing mass transfer. nih.gov | 9.5768 mg/g vjs.ac.vn | High efficiency, shorter extraction time, reduced solvent consumption. nih.gov | Requires specialized equipment; high power can degrade some compounds. |

| Heat-Assisted Extraction (HAE) | Elevated temperature increases solubility and diffusion rates. nih.gov | 3.687 mg/g vjs.ac.vn | Simple setup, effective for many compounds. | Longer extraction times than UAE, potential for thermal degradation of sensitive compounds. researchgate.net |

| Conventional Maceration/Soxhlet | Passive soaking or continuous extraction with distilled solvent. nih.govplos.org | Lower than UAE/HAE plos.org | Simple, low cost (maceration). | Very long extraction times, large solvent volume, less efficient. nih.gov |

Chromatographic Isolation and Purification Strategies

Following crude extraction, the resulting mixture contains a multitude of compounds. Isolating a specific molecule like 20-Hydroxyganoderic acid G to a high degree of purity requires sophisticated separation techniques, primarily chromatography.

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a critical tool for the final purification of individual ganoderic acids from a complex crude extract. researchgate.net This technique is a scaled-up version of analytical HPLC, designed to separate and collect larger quantities of a target compound. nih.govrjptonline.orgisca.in

The process involves injecting the concentrated triterpenoid (B12794562) extract onto a column packed with a stationary phase, typically C18 reversed-phase material. jfda-online.comrjptonline.org A mobile phase, often a gradient mixture of solvents like acetonitrile (B52724) and acidified water, is then pumped through the column. jfda-online.com Compounds separate based on their differing affinities for the stationary and mobile phases. As the distinct bands of separated compounds exit the column, a detector (e.g., UV-Vis) identifies them, and a fraction collector is used to selectively collect the peak corresponding to the target compound. rjptonline.org This method has been successfully used to isolate Ganoderic acid G and other related triterpenoids from G. tsugae extracts. jfda-online.com

Semi-Preparative HPLC for Ganoderic Acid Isolation

Semi-preparative High-Performance Liquid Chromatography (HPLC) is a crucial technique for the isolation and purification of specific ganoderic acids, including 20-Hydroxyganoderic acid G, from crude extracts of Ganoderma species. This method offers a significant advantage by enabling the collection of pure compounds in sufficient quantities for structural elucidation and further research. jfda-online.com The process is a scaled-up version of analytical HPLC, utilizing columns with larger internal diameters to handle higher sample loads.

The general procedure involves an initial extraction of the fungal material, often the fruiting bodies, with a solvent such as ethanol. nih.gov This is followed by solvent partitioning and preliminary chromatographic steps to obtain a crude triterpenoid fraction, often referred to as acidic ethyl acetate soluble material (AESM). jfda-online.com This crude mixture is then subjected to semi-preparative HPLC for the separation of individual ganoderic acids. jfda-online.com

Research has demonstrated the successful isolation of numerous ganoderic acids, including Ganoderic acid G, from Ganoderma tsugae and Ganoderma lucidum using this technique. jfda-online.comnih.gov The method's efficiency allows for the simultaneous collection of several standard compounds based on their distinct peak signals, which can then crystallize from the collected fractions, often without needing further purification steps. jfda-online.com This streamlined process significantly reduces the time and complexity of isolating these valuable compounds. jfda-online.com

The selection of chromatographic conditions is critical for achieving optimal separation. Key parameters include the type of stationary phase (column), the composition of the mobile phase, the flow rate, and the detection wavelength. Reversed-phase columns, such as C18, are commonly employed for separating these moderately polar triterpenoids. jfda-online.comnih.gov

Detailed parameters for the semi-preparative HPLC isolation of ganoderic acids from Ganoderma tsugae have been documented. jfda-online.com In one established method, a Lichrosorb RP-18 column was used with a mobile phase gradient. jfda-online.com The process started with a mixture of acetonitrile and 2% acetic acid, with the proportion of acetonitrile increasing over time to elute compounds with different polarities. jfda-online.com The eluting compounds are monitored using a UV-VIS detector, typically set at a wavelength of 252 nm, where ganoderic acids exhibit strong absorbance. jfda-online.com

The table below summarizes typical conditions used in the semi-preparative HPLC for the isolation of ganoderic acids.

| Parameter | Specification | Source |

| Instrument | HITACHI 6050 pump, HITACHI L-4200 UV-VIS detector | jfda-online.com |

| Column | Lichrosorb RP-18 (7 µm, 250 x 25 mm) | jfda-online.com |

| Mobile Phase | Acetonitrile : 2% Acetic Acid (Initial: 1:3, then 1:2) | jfda-online.com |

| Flow Rate | 7.8 mL/min | jfda-online.com |

| Detection Wavelength | 252 nm | jfda-online.com |

| Total Separation Time | 200 min | jfda-online.com |

This methodology has proven effective, enabling the acquisition of more than 100 mg of a major component like ganoderic acid A from 5 g of the crude triterpenoid extract after just two isolation runs. jfda-online.com Such efficiency is vital for advancing the study of less abundant compounds like 20-Hydroxyganoderic acid G.

Biosynthetic Pathways and Precursor Analysis

General Lanostane (B1242432) Triterpenoid (B12794562) Biosynthesis in Ganoderma Species

The biosynthesis of 20-Hydroxyganoderic acid G is rooted in the broader pathway of lanostane triterpenoid synthesis, a conserved process in fungi. This pathway commences with the cyclization of 2,3-oxidosqualene, a derivative of the isoprenoid pathway, to form the fundamental lanostane skeleton. This initial and crucial step is catalyzed by the enzyme lanosterol (B1674476) synthase.

Following the formation of the basic lanostane core, a series of oxidative modifications, primarily mediated by a superfamily of enzymes known as cytochrome P450 monooxygenases (CYPs), introduces a remarkable level of structural diversity. nih.govacs.org These enzymes are responsible for hydroxylations, oxidations, and other modifications at various positions on the triterpenoid backbone, leading to the vast array of over 150 identified ganoderic acids in Ganoderma species. nih.gov The production of these compounds is also influenced by the growth stage of the fungus, with different triterpenoids being more abundant in the mycelia, primordia, or fruiting bodies.

Proposed Enzymatic Modifications Leading to 20-Hydroxyganoderic acid G

The specific structure of 20-Hydroxyganoderic acid G, particularly the presence of a hydroxyl group at the C-20 position, points towards a specific enzymatic modification of a precursor ganoderic acid. While the precise enzyme has not been definitively identified for this specific compound, the hydroxylation is almost certainly catalyzed by a cytochrome P450 enzyme.

Research on various Ganoderma species has identified numerous CYP genes involved in ganoderic acid biosynthesis. For instance, CYP512U6 has been shown to hydroxylate ganoderic acids at the C-23 position. nih.gov Another study identified CYP512W2 as a promiscuous enzyme capable of oxidizing both the C-7 and C-15 positions of a ganoderic acid precursor. acs.org Given this precedent, it is highly probable that a yet-unidentified or uncharacterized cytochrome P450 from Ganoderma curtisii, the source of 20-Hydroxyganoderic acid G, is responsible for the C-20 hydroxylation of a ganoderic acid G precursor. The proposed final step in the biosynthesis of 20-Hydroxyganoderic acid G is the hydroxylation of Ganoderic acid G at the C-20 position.

Isotopic Labeling Studies for Pathway Elucidation (e.g., as exemplified by 20-hydroxyecdysone (B1671079) biosynthesis)

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. While specific isotopic labeling studies for 20-Hydroxyganoderic acid G have not been reported, the methodology can be exemplified by studies on other complex steroids, such as 20-hydroxyecdysone.

In the study of 20-hydroxyecdysone biosynthesis in Ajuga hairy roots, precursors labeled with stable isotopes like deuterium (B1214612) (²H) and carbon-13 (¹³C) were administered. nih.gov By analyzing the incorporation of these labels into the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers were able to confirm the biosynthetic route from cholesterol and identify key intermediates. nih.govnih.gov For example, the feeding of labeled cholesterol and subsequent analysis of the resulting 20-hydroxyecdysone confirmed the hydroxylation steps and the stereochemistry of the reactions. nih.gov

A hypothetical isotopic labeling experiment to confirm the precursor of 20-Hydroxyganoderic acid G would involve:

Synthesizing Ganoderic acid G labeled with ¹³C at a specific, stable position.

Introducing this labeled precursor to a culture of Ganoderma curtisii.

Extracting the triterpenoids after a suitable incubation period.

Analyzing the purified 20-Hydroxyganoderic acid G using ¹³C-NMR and MS to detect the presence and position of the ¹³C label.

Confirmation of the label's incorporation would provide direct evidence that Ganoderic acid G is the immediate precursor to 20-Hydroxyganoderic acid G.

Genetic and Transcriptomic Analysis of Biosynthetic Enzyme Expression

Modern molecular techniques provide powerful tools to identify the genes responsible for producing specific secondary metabolites. Transcriptomic analysis, which involves sequencing all the RNA molecules in a cell, allows researchers to identify which genes are actively being expressed under certain conditions or in specific tissues.

In the context of Ganoderma, transcriptomic studies have been instrumental in identifying candidate genes involved in triterpenoid biosynthesis. By comparing the gene expression profiles of Ganoderma at different developmental stages (mycelia, primordia, fruiting body) or under different culture conditions (e.g., static vs. shaking), researchers can correlate the expression of specific genes, particularly those encoding cytochrome P450 enzymes, with the production of certain ganoderic acids. syjxb.com

For instance, if the production of 20-Hydroxyganoderic acid G is highest in the fruiting bodies of Ganoderma curtisii, a transcriptomic analysis would likely reveal a set of CYP genes that are highly expressed in this tissue. These candidate genes could then be functionally characterized by expressing them in a heterologous host (like yeast) and testing their ability to convert Ganoderic acid G into 20-Hydroxyganoderic acid G. nih.gov This combined approach of transcriptomics and functional genomics is a key strategy for elucidating the complete biosynthetic pathways of complex natural products.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 20-Hydroxyganoderic acid G, providing detailed information about the carbon and proton framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 20-hydroxy-ganoderic acid AM1, revealed the presence of six methyl singlets and one doublet methyl group. researchgate.net An oxymethine proton was also identified. researchgate.net This data provides initial clues about the number and types of proton environments within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 20-hydroxy-ganoderic acid AM1 showed thirty carbon resonances. researchgate.net These were attributed to seven methyl groups, one oxymethine carbon, one oxyquaternary carbon, four carbonyl carbons, one carboxylic acid carbon, and two substituted olefinic carbons. researchgate.net This detailed carbon count and classification are instrumental in building the molecular skeleton.

Comprehensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, are essential for assigning the specific positions of protons and carbons and for establishing the connectivity between them. mdpi.com These techniques allow for the precise mapping of the intricate ring system and the side chain of 20-Hydroxyganoderic acid G.

Table 1: Simulated ¹H and ¹³C NMR Data for 20-Hydroxyganoderic acid G This table presents simulated NMR data and should be used for illustrative purposes. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 3 | 3.42 (dd, J = 6.0, 5.0 Hz) | 76.6 |

| 8 | - | 146.9 |

| 9 | - | 151.4 |

| Methyls | 1.03 (s), 1.12 (s), 1.31 (d, J=7.0 Hz), 1.36 (s), 1.40 (s), 1.70 (s), 1.78 (s) | 16.0, 17.4, 17.8, 18.1, 22.0, 27.3, 28.0 |

| Carbonyls | - | 199.6, 200.4, 208.2, 209.2 |

| Carboxyl | - | 178.5 |

| Oxyquaternary Carbon | - | 72.8 |

Mass Spectrometry (MS) and Tandem MS (MSn) for Fragmentation Pathway Analysis

Mass spectrometry (MS) and its tandem variations (MSn) are powerful tools for determining the molecular weight and elemental composition of 20-Hydroxyganoderic acid G, as well as for probing its structural integrity through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula, which for 20-Hydroxyganoderic acid G is C₃₀H₄₄O₉. glentham.com In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is observed, confirming the molecular weight. researchgate.net

Tandem MS (MS/MS) experiments are crucial for understanding the fragmentation pathways of the molecule. In the analysis of related ganoderic acids, characteristic losses of water (H₂O) and carbon dioxide (CO₂) from the parent ion are commonly observed. researchgate.net Subsequent fragmentation involves cleavages within the A, B, C, and D rings of the triterpenoid (B12794562) core. researchgate.net A notable fragmentation for many ganoderic acids is the cleavage of the C20-C22 bond, resulting in the loss of a 130 Da fragment, which is indicative of the side chain structure. nih.govfrontiersin.org The specific fragmentation pattern of 20-Hydroxyganoderic acid G provides a unique fingerprint that aids in its identification within complex mixtures, such as extracts from Ganoderma species. researchgate.net

Infrared (IR) Spectroscopy in Functional Group Confirmation

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 20-Hydroxyganoderic acid G by detecting the vibrations of chemical bonds. The IR spectrum of a related compound, 20-hydroxy-ganoderic acid AM1, showed characteristic absorption bands at 1690, 1647, 1457, 1377, and 1166 cm⁻¹. researchgate.net These bands are indicative of the presence of various functional groups, such as hydroxyl (-OH), carbonyl (C=O) from ketones and carboxylic acids, and carbon-carbon double bonds (C=C), which are consistent with the proposed structure. The broadness of the hydroxyl absorption band can also suggest the presence of hydrogen bonding.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Computational Chemistry Approaches for Conformational Analysis and Structure Prediction

Computational chemistry serves as a powerful complementary tool to experimental methods for studying the structure of 20-Hydroxyganoderic acid G. openaccessjournals.com These computational approaches can be used to predict the most stable three-dimensional conformations of the molecule and to refine structures determined by other methods. openaccessjournals.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Identification of Key Structural Moieties Influencing Biological Activities

The biological efficacy of ganoderic acids, including 20-Hydroxyganoderic acid G, is largely dictated by the presence and orientation of specific functional groups on the lanostane (B1242432) skeleton and its side chain.

The Lanostane Skeleton: The core tetracyclic structure of lanostane is fundamental to the activity of ganoderic acids. nih.gov Substitutions at various positions, particularly with hydroxyl (–OH) and carbonyl (C=O) groups, significantly modulate the biological effects. encyclopedia.pubnih.gov For instance, the presence of hydroxyl groups at C-3, C-7, and C-15 has been noted as valuable for certain inhibitory activities. nih.gov

The Carboxyl Group on the Side Chain: A recurring and critical feature for the bioactivity of many ganoderic acids is the carboxyl group (–COOH) on the side chain. encyclopedia.pubmdpi.com Studies on various ganoderic acids have demonstrated that this acidic moiety is often essential for target recognition and inhibitory activity. mdpi.comresearchgate.net For example, the esterification of this carboxyl group in some ganoderic acids leads to a significant reduction in their inhibitory potency against enzymes like 5α-reductase and aldose reductase, highlighting the group's importance in forming key interactions with biological targets. nih.govmdpi.com

Double Bonds: The presence and position of double bonds within the lanostane skeleton and side chain also play a role in the biological activity. A double bond moiety at positions C-20 and C-22 in the side chain of some ganoderic acids has been shown to enhance their aldose reductase inhibitory activity. researchgate.net

| Structural Moiety | Influence on Biological Activity | References |

| Lanostane Skeleton | Fundamental scaffold for activity. | nih.gov |

| Carboxyl Group (Side Chain) | Often essential for target recognition and inhibitory activity. | encyclopedia.pubnih.govmdpi.comresearchgate.net |

| C-20 Hydroxyl Group | Influences polarity and hydrogen bonding potential. | nih.govnih.gov |

| Hydroxyl/Carbonyl Groups (on skeleton) | Modulate biological effects; positions like C-3, C-7, and C-15 are important. | encyclopedia.pubnih.gov |

| Double Bonds (Side Chain) | Can enhance inhibitory activity (e.g., at C-20/C-22). | researchgate.net |

Positional and Stereochemical Effects on Efficacy and Selectivity

The three-dimensional arrangement of atoms in 20-Hydroxyganoderic acid G is critical for its efficacy and selectivity. The stereochemistry of the lanostane skeleton and the specific positioning of its functional groups determine how well the molecule fits into the binding sites of its biological targets.

The lanostane skeleton itself has a defined stereochemistry that influences the orientation of its substituents. nih.gov For example, the α- or β-orientation of hydroxyl groups can dramatically alter biological activity. nih.gov In studies of related lanostane triterpenoids, the stereochemistry at various carbon atoms, including C-3 and C-23, has been shown to be crucial for activity. tandfonline.com For instance, the α-configuration of a hydroxyl group at C-3 is a noted feature in some bioactive triterpenoids. tandfonline.com

While specific studies on the stereochemical effects of 20-Hydroxyganoderic acid G are not extensively documented, the principles derived from related compounds are applicable. The spatial relationship between the C-20 hydroxyl group and other parts of the molecule, such as the carboxyl side chain and the functional groups on the A, B, C, and D rings of the lanostane core, will create a unique three-dimensional pharmacophore that dictates its interaction with specific targets.

Ligand-Based Drug Design Principles Applied to 20-HydroxyganodericacidG Analogs

Ligand-based drug design utilizes the knowledge of active molecules like 20-Hydroxyganoderic acid G to design new, potentially more potent and selective analogs. This approach is particularly valuable when the three-dimensional structure of the biological target is unknown.

The core principle involves identifying the key pharmacophoric features of 20-Hydroxyganoderic acid G that are responsible for its biological activity. These features include hydrogen bond donors (like the hydroxyl groups), hydrogen bond acceptors (like the carbonyl and carboxyl groups), and hydrophobic regions (the steroidal backbone).

Based on the SAR of ganoderic acids, several strategies could be employed to design analogs of 20-Hydroxyganoderic acid G:

Modification of the Carboxyl Side Chain: Given the importance of the carboxyl group, analogs could be synthesized with different acidic moieties or by introducing spacers to alter the distance between the carboxyl group and the lanostane core. nottingham.ac.uk

Alteration of Skeleton Oxygenation: The position and type of oxygen-containing functional groups on the lanostane skeleton could be varied to improve target affinity and selectivity.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to enhance pharmacokinetic properties while maintaining or improving biological activity. For example, the carboxyl group could be replaced with a tetrazole ring.

Studies on other ganoderic acids, such as Ganoderic Acid A, have involved modifying the carboxyl group to create amide derivatives, which have shown altered anti-cancer activities. mdpi.com This demonstrates the feasibility and potential of applying similar ligand-based design principles to 20-Hydroxyganoderic acid G.

Computational Modeling for SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational modeling techniques are powerful tools for understanding the SAR of complex molecules like 20-Hydroxyganoderic acid G at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For 20-Hydroxyganoderic acid G, molecular docking could be used to screen for potential biological targets and to understand how it interacts with their binding sites. Docking studies on other ganoderic acids, such as Ganoderic Acid A and C2, have been performed to investigate their interactions with targets like STAT3, TNF, and AKT1. bohrium.comnih.govacs.org These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For 20-Hydroxyganoderic acid G, docking could elucidate the specific role of the C-20 hydroxyl group in target binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its conformational flexibility and its interactions with biological membranes or target proteins. nih.gov An MD simulation of 20-Hydroxyganoderic acid G could reveal how the molecule behaves in a biological environment, such as a cell membrane, and how its conformation changes upon binding to a target. nih.govnih.gov Such simulations have been used to study the membranolytic action of other triterpene glycosides and the stability of lanostane triterpenes within the binding sites of proteins like MYC. nih.govnih.gov

| Computational Technique | Application to 20-Hydroxyganoderic acid G | Inferences from Related Compounds |

| Molecular Docking | Prediction of binding modes and identification of key interactions with potential targets. | Ganoderic acids A and C2 show strong binding affinity to inflammatory and cancer-related targets like STAT3, TNF, and AKT1. bohrium.comnih.govacs.org |

| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and stability of the ligand-target complex. | MD simulations have been used to understand the membrane interactions of triterpenoids and the stability of lanostane triterpenes in protein binding pockets. nih.govnih.gov |

Pharmacophore Modeling for this compound and its Analogs

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. A pharmacophore model for 20-Hydroxyganoderic acid G would represent the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and charged/ionizable groups.

While a specific pharmacophore model for 20-Hydroxyganoderic acid G has not been reported, models have been developed for other classes of compounds targeting similar pathways. The generation of such a model for 20-Hydroxyganoderic acid G and its analogs would be a valuable step in drug discovery. This model could be used for:

Virtual Screening: Searching large compound libraries to identify novel molecules with different chemical scaffolds but the same essential pharmacophoric features.

Lead Optimization: Guiding the modification of 20-Hydroxyganoderic acid G to enhance its activity and selectivity.

Pharmacophore-based virtual screening has been successfully used to identify bioactive natural products, including ganoderic acid derivatives, for inflammatory targets. thieme-connect.com Developing a pharmacophore model based on the known bioactive conformation of 20-Hydroxyganoderic acid G or a set of its active analogs would be a logical next step in harnessing its therapeutic potential.

Research on Synthetic Analogs and Derivatives

Design Principles for 20-HydroxyganodericacidG Derivatives

The design of derivatives of 20-Hydroxyganoderic acid G would likely be guided by the established SAR of the broader class of ganoderic acids. For these compounds, specific structural features are known to be crucial for their biological activities.

Key design principles would likely focus on modifications at several key positions of the lanostane (B1242432) scaffold:

The Carboxylic Acid Side Chain: The carboxylic group in the side chain of ganoderic acids has been identified as essential for certain biological activities. nih.gov Esterification or amidation of this group could be explored to modulate polarity and cell permeability. For instance, amide derivatives of Ganoderic Acid A have been synthesized to explore their anti-cancer potential. mdpi.com

Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the steroid nucleus significantly influence bioactivity. Strategic protection, oxidation, or introduction of new hydroxyl groups could be a key design element.

The Ketone and Hydroxyl Groups on the Rings: Modifications of the ketone and hydroxyl groups on the A, B, and C rings of the lanostane skeleton are common strategies in the derivatization of similar triterpenoids. mdpi.com

A hypothetical design strategy could involve creating a series of esters or ethers at the C-20 hydroxyl position to investigate the impact of steric bulk and electronics on activity.

Table 1: Hypothetical Design Principles for 20-Hydroxyganoderic acid G Derivatives

| Target Position | Modification Strategy | Rationale |

|---|---|---|

| C-26 Carboxylic Acid | Esterification, Amidation | Modulate polarity, improve cell penetration, prodrug design |

| C-20 Hydroxyl Group | Acylation, Alkylation | Investigate steric and electronic effects on target binding |

| Ring System Ketones | Reduction, Reductive Amination | Alter conformation and hydrogen bonding potential |

Strategies for Chemical Synthesis of Modified Structures

The chemical synthesis of modified 20-Hydroxyganoderic acid G structures would likely involve semi-synthetic approaches starting from the natural product itself, which is a common strategy for complex molecules.

Common synthetic strategies that could be employed include:

Selective Protection and Deprotection: Due to the multiple reactive functional groups (hydroxyls, ketones, carboxylic acid), a successful synthetic strategy would rely on the use of orthogonal protecting groups to achieve regioselectivity.

Functional Group Interconversion: Standard organic reactions could be used to modify the existing functional groups. For example, ketones can be reduced to alcohols, and alcohols can be oxidized to ketones or converted to other functional groups.

Side Chain Modification: The carboxylic acid in the side chain can be activated and coupled with various amines or alcohols to form amides or esters, respectively. mdpi.com

C-H Functionalization: Modern synthetic methods involving late-stage C-H functionalization could potentially be used to introduce new functional groups at positions that are otherwise difficult to access.

A plausible synthetic route to a C-20 ester derivative would involve the selective protection of other hydroxyl groups, followed by esterification of the C-20 hydroxyl group, and subsequent deprotection.

Chemoenzymatic Synthesis Approaches for Stereoselective Derivatization

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic transformations. This approach is particularly valuable for the stereoselective modification of complex molecules like triterpenoids.

Potential chemoenzymatic approaches for 20-Hydroxyganoderic acid G derivatization could include:

Enzymatic Esterification/Hydrolysis: Lipases are commonly used for the regioselective and stereoselective acylation and deacylation of hydroxyl groups. A lipase could potentially be used to selectively acylate the C-20 hydroxyl group of 20-Hydroxyganoderic acid G.

Cytochrome P450-mediated Oxidation: Cytochrome P450 enzymes are capable of hydroxylating unactivated C-H bonds with high regio- and stereoselectivity. Engineered P450s could be used to introduce new hydroxyl groups at specific positions on the 20-Hydroxyganoderic acid G scaffold.

Glycosylation: Glycosyltransferases could be employed to attach sugar moieties to the hydroxyl groups of 20-Hydroxyganoderic acid G, potentially improving its solubility and pharmacokinetic properties.

While specific examples for 20-Hydroxyganoderic acid G are not available, the principles of chemoenzymatic synthesis are well-established for other natural products.

Combinatorial Chemistry Libraries Based on the this compound Scaffold

Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds, or a "library," which can then be screened for biological activity. The 20-Hydroxyganoderic acid G scaffold, with its multiple points for diversification, is a suitable candidate for the generation of combinatorial libraries.

The development of a combinatorial library based on the 20-Hydroxyganoderic acid G scaffold would likely involve:

Solid-Phase Synthesis: Attaching the 20-Hydroxyganoderic acid G molecule to a solid support would facilitate the purification process after each reaction step. The carboxylic acid side chain is a common attachment point for solid-phase synthesis.

Split-and-Pool Synthesis: This technique allows for the efficient generation of a large number of compounds by splitting the solid support into multiple portions, reacting each portion with a different building block, and then pooling them back together before the next reaction step.

Scaffold Decoration: A library could be generated by reacting a common intermediate (the 20-Hydroxyganoderic acid G scaffold) with a diverse set of building blocks at one or more points of diversification. For example, a library of amides could be created by reacting the carboxylic acid with a variety of amines. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 20-Hydroxyganoderic acid G |

In Vitro and Preclinical Cellular and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Research into the specific effects of 20-Hydroxyganoderic acid G on key cellular signaling pathways related to cancer progression is still in its nascent stages. While numerous studies detail the activities of other ganoderic acids, such as Ganoderic Acid A and Ganoderic Acid T, direct evidence for 20-Hydroxyganoderic acid G is not extensively documented in the scientific literature.

There is currently no specific scientific literature detailing the impact of 20-Hydroxyganoderic acid G on cell cycle progression, or its direct effects on key regulatory proteins such as Cyclin D1 and Protein Kinase C (PKC).

For context, other related triterpenoids from Ganoderma have been shown to influence the cell cycle. For instance, Ganoderic Acid A has been observed to arrest the cell cycle at the G0/G1 phase and decrease the expression of Cyclin D1 in human hepatocellular carcinoma cells. nih.govnih.gov Similarly, Ganoderic Acid DM has been shown to mediate G1 cell cycle arrest by decreasing protein levels of Cyclin D1, CDK2, and CDK6. nih.gov However, these findings have not been specifically demonstrated for 20-Hydroxyganoderic acid G.

Specific studies demonstrating the ability of 20-Hydroxyganoderic acid G to induce apoptosis are not available in the current body of scientific research. The mechanisms of apoptosis induction, including the involvement of mitochondria-dependent pathways or the activation of the caspase cascade, have not been specifically elucidated for this compound.

Many other ganoderic acids are known to induce apoptosis through the intrinsic, or mitochondrial, pathway. researchgate.netlongdom.org This often involves decreasing the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of initiator caspases like caspase-9 and executioner caspases like caspase-3. longdom.orgnih.govmedchemexpress.com For example, Ganoderic acid T has been shown to trigger this cascade in lung cancer cells. researchgate.netnih.gov Ganoderic Acid A has also been found to induce apoptosis through the activation of caspase-3 and caspase-9. nih.gov These specific actions have not, however, been confirmed for 20-Hydroxyganoderic acid G.

The direct effects of 20-Hydroxyganoderic acid G on cell proliferation and differentiation pathways have not been characterized in published research. The primary reported activity for this compound is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells, which is indicative of anti-inflammatory potential rather than a direct role in cell proliferation or differentiation. medchemexpress.com

Receptor and Enzyme Interactions

The interaction of 20-Hydroxyganoderic acid G with specific cellular receptors and enzymes is a key area for understanding its biological activity.

To date, specific molecular targets for 20-Hydroxyganoderic acid G have not been identified, and there are no published studies on its binding affinity to any specific receptors or proteins.

While there are no studies that specifically test the inhibitory activity of 20-Hydroxyganoderic acid G against HIV-1 protease, this enzymatic inhibition is a known activity for other lanostane-type triterpenoids isolated from Ganoderma species. nih.govjst.go.jpnih.govacs.org Several ganoderic acids and related compounds have demonstrated moderate to significant inhibitory effects on this key viral enzyme, which is essential for HIV replication. nih.govjst.go.jp This suggests a potential area for future investigation for 20-Hydroxyganoderic acid G.

The table below summarizes the findings for various Ganoderma triterpenoids that have been tested for this activity.

Table 1: Anti-HIV-1 Protease Activity of Triterpenoids from Ganoderma Species

| Compound | Source Organism | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Ganoderic acid B | Ganoderma lucidum | 230 | nih.gov |

| Ganoderiol B | Ganoderma lucidum | 230 | nih.gov |

| Ganoderic acid C1 | Ganoderma lucidum | 230 | nih.gov |

| Ganoderic acid H | Ganoderma lucidum | 230 | nih.gov |

| Ganolucidic acid A | Ganoderma lucidum (Spores) | 20 - 90 | jst.go.jpnih.gov |

| Ganodermanontriol | Ganoderma lucidum (Spores) | 20 - 90 | jst.go.jpnih.gov |

| Ganoderic acid β | Ganoderma lucidum (Spores) | 20 - 90 | jst.go.jpnih.gov |

| Lucidumol B | Ganoderma lucidum (Spores) | 20 - 90 | jst.go.jpnih.gov |

| Colossolactone V | Ganoderma colossum | 9.0 µg/mL | researchgate.net |

| Schisanlactone A | Ganoderma colossum | 5.0 µg/mL | researchgate.net |

Immunomodulatory Effects at the Cellular Level

Impact on Immune Cell Proliferation and Maturation (e.g., T and B lymphocytes, Natural Killer (NK) cells, Dendritic cells)

Currently, there is a lack of specific research data detailing the direct impact of isolated 20-Hydroxyganoderic acid G on the proliferation and maturation of immune cells such as T and B lymphocytes, Natural Killer (NK) cells, and Dendritic cells.

Cytokine Production Modulation (e.g., Interleukins (IL-2, IL-10, IL-1β, IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interferon (IFN))

Specific studies on the direct effect of isolated 20-Hydroxyganoderic acid G on the production of a broad range of cytokines are limited. However, this compound has been identified as a component of an active fraction from Ganoderma neo-japonicum Imazeki that demonstrated anti-inflammatory properties. nih.gov

This fraction, containing 20-Hydroxyganoderic acid G among other triterpenoids, was shown to significantly suppress the gene transcription and production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. nih.gov The specific cytokines modulated by this fraction are detailed in the table below. It is important to note that these findings represent the activity of the entire fraction, and the precise contribution of 20-Hydroxyganoderic acid G to these effects has not been elucidated. nih.gov

Table 1: Effect of an Active Fraction Containing 20-Hydroxyganoderic acid G on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

| Cytokine | Effect Observed | Source |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression of mRNA levels and production | nih.gov |

| Interleukin-1β (IL-1β) | Suppression of mRNA levels and production | nih.gov |

| Interleukin-6 (IL-6) | Suppression of mRNA levels and production | nih.gov |

No specific data is available regarding the modulation of Interleukin-2 (IL-2), Interleukin-10 (IL-10), or Interferon (IFN) by isolated 20-Hydroxyganoderic acid G.

Angiogenesis Modulation (e.g., inhibition of Human Umbilical Vein Endothelial Cells (HUVEC) proliferation, Vascular Endothelial Growth Factor (VEGF), Transforming Growth Factor-beta 1 (TGF-β1))

There is currently no specific scientific data available from in vitro or preclinical studies that details the effects of 20-Hydroxyganoderic acid G on the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC), or its modulation of key angiogenesis-related growth factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta 1 (TGF-β1).

Oxidative Stress Response and Antioxidant Mechanisms

Free Radical Scavenging Activities

20-Hydroxyganoderic acid G has been identified as a constituent within a fraction of an extract from Ganoderma neo-japonicum that exhibited notable antioxidant activity. nih.gov The antioxidant capacity of this fraction was evaluated using standard in vitro assays.

The specific findings for the fraction containing 20-Hydroxyganoderic acid G are summarized below. These results reflect the combined activity of all components within the fraction. nih.gov

Table 2: Free Radical Scavenging Activity of a Fraction Containing 20-Hydroxyganoderic acid G

| Assay | Observed Activity | Source |

|---|---|---|

| DPPH Radical Scavenging Assay | Demonstrated scavenging ability | nih.gov |

| ABTS Radical Scavenging Assay | Demonstrated scavenging ability | nih.gov |

Modulation of Endogenous Antioxidant Enzyme Systems

Research into the specific effects of isolated 20-Hydroxyganoderic acid G on endogenous antioxidant enzyme systems is limited. However, the compound was present in an active fraction from Ganoderma neo-japonicum that was shown to modulate key pathways related to the cellular antioxidant response in LPS-stimulated RAW264.7 cells. nih.gov

This fraction effectively increased the nuclear expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response, and subsequently increased the expression of its downstream target, Heme oxygenase-1 (HO-1), while reducing the expression of the Nrf2 negative regulator, Keap1. nih.gov This suggests that components within this fraction can enhance the cellular antioxidant defense system, although the specific role of 20-Hydroxyganoderic acid G in this process is not individually characterized. nih.gov

Anti-Inflammatory Cellular Mechanisms

20-Hydroxyganoderic acid G has demonstrated anti-inflammatory properties by directly influencing macrophage-like cells. Research has focused on its effects on microglia, which are the primary immune cells of the central nervous system and are considered a type of specialized macrophage.

In one key study, 20-Hydroxyganoderic acid G, which is derived from the ethanol (B145695) extract of Ganoderma curtisii fruiting bodies, was shown to inhibit the activation of BV-2 microglia cells that were stimulated by lipopolysaccharide (LPS). medchemexpress.com LPS is a component of gram-negative bacteria walls and is widely used in research to induce a strong inflammatory response. The compound's inhibitory effect on nitric oxide (NO) production, a key inflammatory mediator, was quantified, showing a half-maximal inhibitory concentration (IC50) of 21.33 μM. medchemexpress.com This finding suggests that 20-Hydroxyganoderic acid G has the potential to be a therapeutic agent in neuroinflammatory diseases that involve microglia activation. medchemexpress.com The general mechanism for anti-inflammatory action by triterpenes from the Ganoderma genus often involves the downregulation of inflammatory signaling pathways such as NF-κB and MAPK, leading to reduced secretion of pro-inflammatory cytokines like TNF-α and IL-2.

| Compound | Cell Line | Activity | IC50 Value |

| 20-Hydroxyganoderic acid G | BV-2 Microglia (LPS-activated) | Inhibition of Nitric Oxide (NO) Production | 21.33 μM |

Antimicrobial and Antiviral Cellular Effects

While triterpenoids isolated from various Ganoderma species have been reported to possess broad-spectrum antibacterial and antiviral properties, including anti-HIV-1 activity, specific studies detailing these effects for 20-Hydroxyganoderic acid G are not available in current scientific literature. nih.govnih.govnih.govnih.gov Research has identified anti-HIV-1 protease activity in related compounds such as ganoderic acid GS-2 and 20-hydroxylucidenic acid N, but the activity of 20-Hydroxyganoderic acid G itself has not been characterized. nih.gov

Metabolic Pathway Regulation

There is no scientific literature available that specifically investigates the effects of 20-Hydroxyganoderic acid G on key enzymes involved in glucose metabolism, such as glucokinase, phosphofructokinase, or glucose-6-phosphate dehydrogenase. While some studies have explored the impact of general Ganoderma lucidum extracts on glucose and lipid metabolism in animal models, the direct effects of this specific compound on metabolic enzymes have not been reported. nih.gov

Advanced Analytical Methodologies for Detection and Quantification in Biological and Complex Matrices

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV, Diode Array Detection (DAD))

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of triterpenoids from Ganoderma species. When coupled with Ultraviolet (UV) or Photodiode Array Detection (DAD), it offers a robust method for routine analysis. jfda-online.comnih.gov The identification of 20-Hydroxyganoderic acid G in complex extracts is achievable through this method, often following solvent partitioning and repeated chromatography for initial isolation. frontiersin.org

Research has established reversed-phase HPLC methods, typically utilizing a C18 column, for the analysis of ganoderic acids. nih.govmdpi.com A common mobile phase involves a gradient system of acetonitrile (B52724) and acidified water (e.g., with acetic or phosphoric acid), which effectively separates the various triterpenoid (B12794562) constituents. jfda-online.comnih.gov Detection is frequently set at a wavelength of approximately 252 nm, where lanostanoids exhibit characteristic UV absorbance. jfda-online.comnih.gov In one study, 20-Hydroxyganoderic acid G was isolated from the lipophilic extract of the G. lucidum fruiting body, with its identity confirmed through subsequent spectroscopic analysis. frontiersin.org

The validation of HPLC-DAD methods for ganoderic acids demonstrates good linearity, precision, and accuracy, making it suitable for quantitative purposes. jfda-online.com While specific validation data for 20-Hydroxyganoderic acid G is not extensively detailed in isolation, the parameters established for other ganoderic acids provide a strong framework for its quantification.

| Parameter | Typical Value for Ganoderic Acids | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., 0.1-2% Acetic Acid) | jfda-online.comnih.gov |

| Detection Wavelength | 252 nm | jfda-online.comnih.gov |

| Linearity (Correlation Coefficient, r²) | >0.999 | jfda-online.com |

| Recovery (%) | 96.85 - 105.09 | jfda-online.com |

| Precision (RSD %) | 0.7 - 5.1 | jfda-online.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Profiling and Quantitation

Liquid Chromatography-Mass Spectrometry (LC-MS) has become the method of choice for the comprehensive analysis of triterpenes in complex samples due to its high sensitivity and selectivity, which surpasses that of HPLC-UV methods. nih.govnih.gov This technique is instrumental for both the identification and quantification of 20-Hydroxyganoderic acid G in extracts of G. lucidum. frontiersin.org

In a foundational study, an LC-MS method was developed that confirmed the identity of 14 peaks in the HPLC chromatogram of a G. lucidum extract, one of which corresponded to 20-Hydroxyganoderic acid G. frontiersin.org The analysis employed an ion-trap mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface. The mass spectra of ganoderic acids, including 20-Hydroxyganoderic acid G, exhibit characteristic fragmentation patterns. A notable fragmentation is the loss of 130 Da, which represents the cleavage of the C20–C22 bond in the side chain. nih.gov

Modern methods often use Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) for even more rapid and sensitive quantification. dntb.gov.ua These systems typically use electrospray ionization (ESI) and operate in multiple reaction monitoring (MRM) mode for quantitative analysis, offering low limits of detection and quantification. dntb.gov.ua LC-MS is also pivotal in metabolomics studies to identify the biotransformation products of ganoderic acids in biological samples like plasma, bile, and urine. nih.govnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Ionization Technique | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.govdntb.gov.ua |

| Mass Analyzer | Ion-Trap, Triple-Quadrupole, or Time-of-Flight (TOF) | nih.govnih.gov |

| Scan Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification | nih.govdntb.gov.ua |

| Characteristic Fragmentation | Loss of 130 Da from the side chain ([M-nH₂O + H-130]⁺) | nih.gov |

| Application | Identification, quantification, and metabolite profiling in biological matrices | frontiersin.orgnih.gov |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) has emerged as a promising technique for the analysis of complex natural products, offering rapid, high-resolution separations while consuming very small sample volumes. nih.gov Specifically, Capillary Zone Electrophoresis (CZE) has been successfully applied to the separation and quantitative determination of ganoderic acids from G. lucidum. researchgate.net

A CZE method developed for four other ganoderic acids demonstrated baseline separation in under 9 minutes. researchgate.net The methodology relies on the charge differences of the analytes in an electric field. researchgate.net For ganoderic acids, analysis is typically performed using a background electrolyte such as a borate (B1201080) buffer, and detection is carried out using UV absorbance, often at a wavelength around 245 nm. researchgate.net This CZE method was validated, showing excellent linearity, low limits of detection (LOD) and quantification (LOQ), and good precision, confirming its suitability for the accurate analysis of these triterpenoids. researchgate.net Given the structural similarities among ganoderic acids, this CZE methodology provides a strong foundation for developing a specific protocol for the separation and quantification of 20-Hydroxyganoderic acid G.

| Parameter | Validated Value for Ganoderic Acids | Reference |

|---|---|---|

| Technique | Capillary Zone Electrophoresis (CZE) | researchgate.net |

| Separation Time | ~9 minutes | researchgate.net |

| Detection Wavelength | 245 nm | researchgate.net |

| Linearity (r²) | >0.9958 | researchgate.net |

| Limit of Detection (LOD) | <0.6 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | <1.8 µg/mL | researchgate.net |

| Precision (RSD %) | <5% | researchgate.net |

Nuclear Magnetic Resonance (NMR) for Metabolomics and Quantitative NMR (qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of natural products. The structure of 20-Hydroxyganoderic acid G, like other ganoderic acids, was originally confirmed using NMR and MS analyses. frontiersin.org Beyond structural confirmation, NMR serves as a powerful quantitative technique. nih.gov

Quantitative NMR (qNMR) is a specialized discipline that allows for the highly accurate and reproducible measurement of molecular concentrations directly from an NMR spectrum. nih.gov A key advantage of qNMR is its ability to quantify multiple metabolites in a complex mixture simultaneously, often without the need for chromatographic separation or identical reference standards for each analyte. nih.gov This makes it particularly valuable for metabolomics studies, providing an unbiased overview of the entire metabolome in a sample. nih.gov For a compound like 20-Hydroxyganoderic acid G, qNMR could be used for purity assessment of isolated standards and for direct quantification in crude or partially purified extracts, provided a specific, non-overlapping signal can be identified in its ¹H NMR spectrum.

Hyphenated Techniques (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, provide powerful solutions for analyzing complex mixtures. sumitomo-chem.co.jp

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly combines the separation power of HPLC with the unparalleled structure-elucidating capability of NMR. mdpi.com This technique is exceptionally useful for the analysis of natural product extracts, as it can provide detailed structural information on individual components as they elute from the column. mdpi.com This is particularly advantageous for distinguishing between isomeric and isobaric compounds, which are common among triterpenoids in Ganoderma. mdpi.com While LC-MS provides mass information, LC-NMR provides definitive structural data, making it a robust tool for identifying novel compounds or confirming the structure of known ones like 20-Hydroxyganoderic acid G in a single run. sumitomo-chem.co.jpresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but its application to large, non-volatile, and thermally labile molecules like 20-Hydroxyganoderic acid G is limited. Direct analysis is not feasible. However, with chemical derivatization to create more volatile and thermally stable analogues, GC-MS analysis becomes possible. For instance, fatty acids from G. lucidum have been successfully analyzed by GC-MS after transesterification to form fatty acid methyl esters (FAMEs). mdpi.com A similar derivatization approach, such as silylation, would be required to analyze 20-Hydroxyganoderic acid G by GC-MS, which could be useful for specific metabolic profiling studies.

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in SAR and Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govmdpi.com For 20-Hydroxyganoderic acid G, these computational tools offer a powerful approach to accelerate the understanding of its structure-activity relationships (SAR) and to design novel analogs with enhanced potency or specificity.

Table 1: Potential AI and ML Applications for 20-Hydroxyganoderic acid G Research

| Application Area | AI/ML Tool/Technique | Research Objective |

| SAR Analysis | Quantitative Structure-Activity Relationship (QSAR) models | To identify key chemical features of 20-Hydroxyganoderic acid G responsible for its biological activity. |

| De Novo Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | To design novel analogs with potentially enhanced efficacy, selectivity, or improved pharmacokinetic properties. nih.govresearchgate.net |

| Target Prediction | Deep learning, Molecular Docking Simulations | To identify and validate primary and secondary molecular targets, expanding beyond its known anti-inflammatory effects. nih.gov |

| Property Prediction | Predictive models, Graph Neural Networks | To forecast ADME (absorption, distribution, metabolism, excretion) and toxicity profiles of new analogs in silico. dauphine.fr |

Proteomics and Metabolomics Approaches to Elucidate Downstream Cellular Effects

To understand the comprehensive cellular impact of 20-Hydroxyganoderic acid G, "omics" technologies are indispensable. Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecules or metabolites, can provide an unbiased, system-wide view of the molecular changes induced by the compound. nih.govsemanticscholar.org

By treating relevant cell lines (e.g., microglia) with 20-Hydroxyganoderic acid G and applying techniques like mass spectrometry-based proteomics, researchers can quantify changes in the expression levels of thousands of proteins. This can reveal entire signaling pathways and cellular processes modulated by the compound. Similarly, metabolomics can identify alterations in cellular metabolism, providing insights into how the compound affects energy production, biosynthesis, and other vital metabolic functions. nih.govchem960.com Integrated analysis of proteomics and metabolomics data from Ganoderma lucidum has already proven effective in elucidating the biosynthesis of ganoderic acids. nih.gov Applying this integrated strategy to cells treated with 20-Hydroxyganoderic acid G could reveal its precise mechanism of action and uncover previously unknown downstream effects. chem960.comnih.gov

Systems Biology and Network Pharmacology Applications

Network pharmacology offers a holistic approach to understanding the effects of a compound by examining the complex web of interactions between the molecule, its targets, and disease pathways. nih.govnih.gov This methodology is particularly suited for natural products, which often exhibit multi-target effects.

A systems biology approach for 20-Hydroxyganoderic acid G would begin with constructing a comprehensive interaction network. This involves integrating data from various sources: predicted targets from computational databases, experimentally validated targets, and protein-protein interaction (PPI) data. nih.govscienceopen.com By analyzing the topology of this network, researchers can identify key hub proteins and signaling pathways that are most significantly impacted by the compound. scienceopen.com This approach can help to explain the compound's observed effects on a systemic level and predict potential new applications. nih.govresearchgate.net Such analyses have been used to explore the mechanisms of other triterpenoids from Ganoderma lucidum in the context of various diseases, providing a clear blueprint for investigating 20-Hydroxyganoderic acid G. nih.govresearchgate.net

Development of Advanced Delivery Systems for Enhanced Research Applications

The physicochemical properties of triterpenoids, such as poor water solubility, can limit their utility in experimental settings. nih.gov The development of advanced delivery systems can overcome these limitations, enhancing the bioavailability, stability, and targeted delivery of 20-Hydroxyganoderic acid G for more reliable and potent research applications.

Various nanocarrier-based systems could be explored:

Liposomes: Phospholipid vesicles that can encapsulate both hydrophilic and hydrophobic compounds, improving solubility and cellular uptake.

Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers, these can provide controlled, sustained release of the compound. nih.gov

Hydrogels: Water-swollen polymer networks that can be designed to release the compound in response to specific stimuli, such as pH changes in a particular cellular compartment. mdpi.comimrpress.comnih.gov

By encapsulating 20-Hydroxyganoderic acid G, these systems can improve its handling for in vitro studies and enable more effective administration in in vivo research models, leading to a clearer understanding of its biological effects.

Table 2: Potential Advanced Delivery Systems for Research on 20-Hydroxyganoderic acid G

| Delivery System | Material Examples | Potential Research Advantage |

| Liposomes | Phosphatidylcholine, Cholesterol | Enhances cellular uptake and protects the compound from degradation. |

| Polymeric Nanoparticles | PLGA (Poly(lactic-co-glycolic acid)), Chitosan | Provides sustained release for long-term cell culture studies and improves stability. nih.gov |

| Hydrogels | Poloxamers, Gellan Gum | Allows for localized and stimulus-responsive delivery in specific experimental models. mdpi.comnih.gov |

Discovery of Novel Molecular and Cellular Targets

While initial research indicates that 20-Hydroxyganoderic acid G inhibits nitric oxide production in LPS-stimulated microglia, its direct molecular targets remain largely uncharacterized. medchemexpress.com Identifying these targets is crucial for a complete mechanistic understanding.

Several modern techniques can be employed for target deconvolution:

Affinity-Based Methods: This involves immobilizing 20-Hydroxyganoderic acid G on a solid support (like magnetic beads) to "pull down" its binding proteins from cell lysates. nih.gov These captured proteins can then be identified using mass spectrometry. This approach successfully identified tubulin as a target for Ganoderic acid DM. nih.gov

Computational Prediction: As mentioned in the AI section, computational methods can predict potential targets based on structural similarity to other known ligands or through reverse docking screens.

Phenotypic Screening and Genetic Approaches: High-content screening can identify cellular phenotypes induced by the compound, which can then be linked to specific pathways. CRISPR-based genetic screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby implicating their protein products as potential targets.

Discovering novel targets for 20-Hydroxyganoderic acid G could expand its known biological activities beyond inflammation and open up entirely new fields of investigation. For example, other ganoderic acids have been found to target proteins and pathways involved in cell senescence and metabolism, suggesting a broader potential for this class of compounds. nih.govnih.gov

Q & A

Q. How should contradictory data on IC50 values across studies be addressed?

- Methodology : Conduct meta-analysis to identify variability sources (e.g., cell line passage number, LPS concentration). Replicate experiments under standardized conditions, including positive controls (e.g., dexamethasone for anti-inflammatory assays). Use statistical tools like ANOVA to assess inter-study variability .

Q. What strategies ensure reproducibility in pharmacological studies of 20-Hydroxyganoderic Acid G?

- Methodology : Adopt open-science practices: publish detailed protocols (e.g., extraction steps, assay conditions) and raw data. Implement blinding during data collection and analysis. Validate findings in multiple cell lines or animal models .

Q. How can multi-omics approaches elucidate the mechanism of action of 20-Hydroxyganoderic Acid G?

- Methodology : Integrate transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., JAK2/STAT3 pathways) and metabolomics to track downstream metabolite changes. Use pathway enrichment tools (e.g., KEGG) to map biological networks, followed by CRISPR/Cas9 knockout validation of key targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.